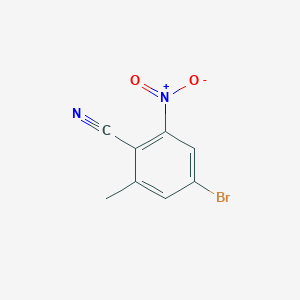

4-Bromo-2-methyl-6-nitrobenzonitrile

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of 4-Bromo-2-methyl-6-nitrobenzonitrile is given by the InChI code: 1S/C8H5BrN2O2/c1-5-2-6 (9)3-8 (11 (12)13)7 (5)4-10/h2-3H,1H3 . The molecular weight of the compound is 241.04 .Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, density, etc., are not provided in the search results.Applications De Recherche Scientifique

Herbicide Resistance in Plants

Research has shown that introducing a detoxification gene into plants can confer resistance to certain herbicides. For instance, a gene, bxn, coding for a specific nitrilase, was cloned from Klebsiella ozaenae and introduced into plants to confer resistance to the herbicide bromoxynil, a photosynthetic inhibitor. This gene allows the transformation of bromoxynil into a less harmful metabolite, thereby granting the modified plants the ability to withstand higher levels of the herbicide (Stalker, McBride, & Malyj, 1988).

Biotransformation under Various Conditions

Bromoxynil, a similar compound to 4-Bromo-2-methyl-6-nitrobenzonitrile, undergoes biotransformation under different anaerobic conditions, including methanogenic, sulfidogenic, and Fe(III)-reducing conditions. This process involves reductive debromination leading to the creation of less harmful compounds. The study provides insights into the degradation pathways of such compounds under varying environmental conditions (Knight, Berman, & Häggblom, 2003).

Spectroscopic Investigations

Spectroscopic studies of similar compounds, like 4-Bromo-3-methylbenzonitrile, provide insights into their electronic structures and other properties. Such studies are crucial for understanding the behavior of these compounds under different conditions and can lead to applications in material science or pharmaceuticals (Shajikumar & Raman, 2018).

Electrochemical Studies

Electrochemical studies on related compounds, such as nitrobenzonitriles, offer insights into their behavior during electrochemical processes. This knowledge is essential for applications in fields like electrochemistry and materials science (Geske & Maki, 1960).

Safety and Hazards

The compound is classified as dangerous according to the GHS classification. It may cause severe skin burns and eye damage, and may cause respiratory irritation or difficulties if inhaled . Precautionary measures include avoiding dust formation, not breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective equipment, and ensuring adequate ventilation .

Propriétés

IUPAC Name |

4-bromo-2-methyl-6-nitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c1-5-2-6(9)3-8(11(12)13)7(5)4-10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFFIDZVLJDEVLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1C#N)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-Bromopyridin-3-yl)oxy]-N,N-dimethylacetamide](/img/structure/B1532738.png)

![2-{[(1-methyl-1H-imidazol-2-yl)methyl]amino}ethanol](/img/structure/B1532742.png)

![1-[(3-Fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1532747.png)

![(2-Chlorophenyl)-N-[4-(hexyloxy)benzyl]methanamine](/img/structure/B1532756.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}azetidin-3-amine](/img/structure/B1532759.png)